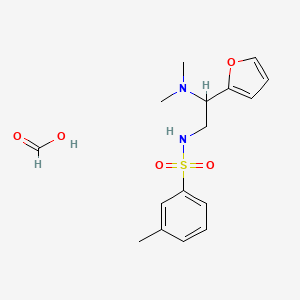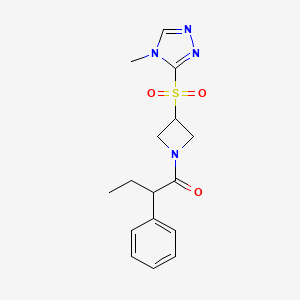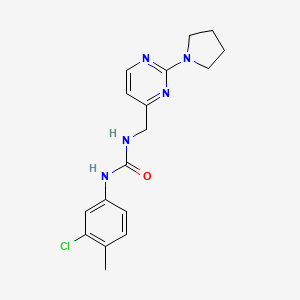
1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMPU is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in several physiological and pathological processes, including inflammation, pain, and cancer. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and cancer cells, and its activation has been linked to the release of pro-inflammatory cytokines, the formation of inflammasomes, and the induction of cell death.
科学研究应用
CMPU has been used in several scientific research applications, including the study of the P2X7 receptor function and its role in various diseases. For example, CMPU has been shown to inhibit the formation of inflammasomes and the release of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent. CMPU has also been tested in preclinical models of cancer, where it has been shown to reduce tumor growth and metastasis, possibly by inducing cancer cell death.
作用机制
CMPU acts as a competitive antagonist of the P2X7 receptor, binding to its allosteric site and preventing the opening of its ion channel. This results in the inhibition of downstream signaling pathways that are activated by the P2X7 receptor, such as the activation of inflammasomes and the release of cytokines. CMPU has also been shown to induce the internalization and degradation of the P2X7 receptor, further reducing its activity.
Biochemical and Physiological Effects
CMPU has several biochemical and physiological effects, depending on the cell type and the experimental conditions. In immune cells, CMPU has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, and the activation of inflammasomes, which are involved in the innate immune response. In neurons, CMPU has been shown to reduce the release of neurotransmitters, such as glutamate and ATP, which are involved in synaptic transmission and pain signaling. In cancer cells, CMPU has been shown to induce cell death and reduce tumor growth and metastasis.
实验室实验的优点和局限性
CMPU has several advantages and limitations for lab experiments, depending on the research question and the experimental design. One advantage of CMPU is its high potency and selectivity for the P2X7 receptor, which allows for the specific inhibition of its activity without affecting other ion channels or receptors. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in cell culture and animal models. However, one limitation of CMPU is its potential off-target effects, especially at high concentrations or prolonged exposure. Another limitation is its limited pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in clinical settings.
未来方向
There are several future directions for research on CMPU and the P2X7 receptor, including the following:
1. Investigation of the role of the P2X7 receptor in other diseases, such as autoimmune disorders, neurodegenerative diseases, and cardiovascular diseases.
2. Development of new compounds that target the P2X7 receptor with improved pharmacokinetic and pharmacodynamic properties, such as increased bioavailability, longer half-life, and reduced toxicity.
3. Exploration of the potential synergistic effects of CMPU with other drugs or therapies, such as chemotherapy, radiotherapy, or immunotherapy.
4. Investigation of the molecular mechanisms underlying the interaction between CMPU and the P2X7 receptor, such as the identification of key amino acid residues involved in the binding and the conformational changes induced by CMPU.
5. Development of new assays and models to study the P2X7 receptor function and its downstream signaling pathways, such as the use of fluorescent probes, CRISPR-Cas9 gene editing, or organoid cultures.
In conclusion, CMPU is a chemical compound that has been extensively studied in scientific research, due to its potent and selective antagonism of the P2X7 receptor. CMPU has several potential applications in the fields of inflammation, pain, and cancer, and its mechanism of action and biochemical and physiological effects have been well characterized. However, further research is needed to fully understand the role of the P2X7 receptor in health and disease, and to develop new and improved compounds that target this receptor.
合成方法
CMPU can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-15(12)18)22-17(24)20-11-14-6-7-19-16(21-14)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWHUMOWWZAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)


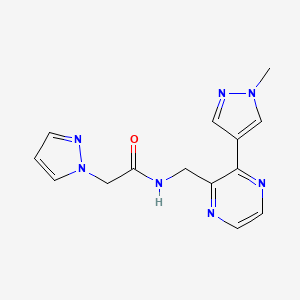

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
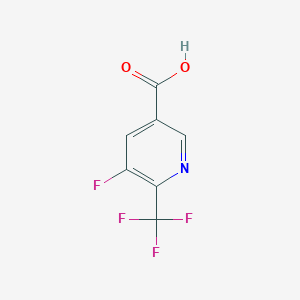
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
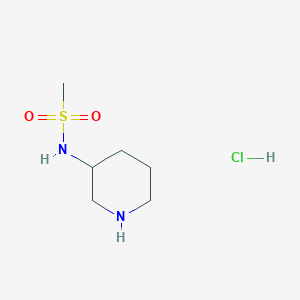
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
